molecular formula C8H11BO3 B1586126 2-Ethoxyphenylboronic acid CAS No. 213211-69-9

2-Ethoxyphenylboronic acid

Cat. No.: B1586126
CAS No.: 213211-69-9
M. Wt: 165.98 g/mol
InChI Key: DGFCTCGCMKEILT-UHFFFAOYSA-N
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Description

2-Ethoxyphenylboronic acid (CAS 213211-69-9) is an organoboron compound with the molecular formula C₈H₁₁BO₃ and a molecular weight of 165.98 g/mol. It exists as white to pale yellow crystalline solids with a melting point range of 97–102°C and a predicted boiling point of 328.8±44.0°C . This compound is highly soluble in methanol and is primarily utilized as a catalyst in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures, pyridines, and other heterocycles critical in pharmaceutical and materials chemistry . Its ortho-ethoxy substituent enhances steric and electronic effects, influencing reactivity in coupling reactions .

Safety data indicate that this compound poses risks of skin/eye irritation and respiratory tract irritation, necessitating precautions such as using protective equipment and ensuring adequate ventilation .

Properties

IUPAC Name

(2-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFCTCGCMKEILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370564
Record name 2-Ethoxyphenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213211-69-9
Record name 2-Ethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-ethoxyphenyl)boronic acid
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Preparation Methods

Synthesis via Palladium-Catalyzed Borylation (Suzuki-Miyaura Type)

A common and efficient method involves palladium-catalyzed borylation of 2-ethoxybromobenzene with bis(pinacolato)diboron or other boron reagents under basic conditions.

  • Catalysts and Ligands: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride are typically used.
  • Bases: Potassium phosphate, cesium carbonate, sodium carbonate, or cesium fluoride serve as bases.
  • Solvents: Common solvents include 1,4-dioxane, tetrahydrofuran (THF), toluene, ethanol, and water mixtures.
  • Temperature and Time: Reactions are performed at temperatures ranging from 45°C to 90°C, with reaction times from 2 to 20 hours under inert atmosphere (nitrogen or argon).

Example Reaction Conditions and Yields:

Yield (%) Base Catalyst Solvent System Temperature (°C) Reaction Time Notes
88 Potassium phosphate Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)) 1,4-dioxane / water 85 2 h Inert atmosphere, flash chromatography purification
70 Cesium carbonate Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride) 1,4-dioxane / water 90 12 h Argon atmosphere, column chromatography purification
53.5 Sodium carbonate Pd(PPh3)4 Water / DMF / toluene 60 Overnight + 1 day Degassed solution, extended heating
40 Sodium carbonate PdCl2(PPh3)2 (bis-triphenylphosphine-palladium(II) chloride) 1,2-Dimethoxyethane / water 70 3 h Gradient elution chromatography
57 Sodium carbonate + LiCl Pd(PPh3)4 Ethanol / water / toluene 75 15 h Inert atmosphere, silica gel chromatography
77 Cesium carbonate Pd(dppf)Cl2·CH2Cl2 THF / water 75 15 h Inert atmosphere, chromatography
72 Cesium fluoride Pd(dppf)Cl2 1,4-Dioxane / water 45-65 5.5 h Nitrogen atmosphere, flash chromatography
73 Cesium fluoride Pd(dppf)Cl2 Toluene 55-75 20.75 h Nitrogen atmosphere, flash chromatography

Table 1: Summary of palladium-catalyzed borylation reaction conditions and yields for this compound and related derivatives.

Preparation of 2-Ethoxyphenol as a Precursor

Since this compound contains an ethoxy substituent on the phenyl ring, the preparation of 2-ethoxyphenol is relevant as a precursor step.

  • Method: Alkylation of pyrocatechol (1,2-dihydroxybenzene) with diethyl sulfate in the presence of sodium hydroxide in toluene.
  • Conditions: Reaction at 25-30°C initially, then heating to 60-65°C for 3 hours, followed by reflux and distillation.
  • Purification: Treatment with aqueous hydrochloric acid, filtration, carbon treatment, and distillation.
  • Yield and Purity: Approximately 65 g product from 100 g pyrocatechol (65% yield), HPLC purity of 99.4%, water content 0.13% w/v.

This method provides 2-ethoxyphenol with high purity, which can be further transformed into this compound through subsequent borylation steps.

Mechanistic Insights and Research Findings

  • Catalyst Efficiency: The choice of palladium catalyst and ligand significantly affects the yield and reaction time. Pd(PPh3)4 and Pd(dppf)Cl2 are among the most effective catalysts.
  • Base Influence: Cesium carbonate and potassium phosphate bases generally provide higher yields compared to sodium carbonate.
  • Solvent Effects: Mixed solvent systems (e.g., dioxane/water, THF/water) enhance solubility and reaction rates.
  • Temperature Optimization: Moderate temperatures (60-85°C) balance reaction rate and catalyst stability.
  • Inert Atmosphere: Nitrogen or argon atmosphere is critical to prevent catalyst deactivation and side reactions.

Summary Table of Key Preparation Methods

Step Reagents/Conditions Yield (%) Purification Method Reference
Alkylation of pyrocatechol to 2-ethoxyphenol Pyrocatechol, diethyl sulfate, NaOH, toluene, 25-65°C 65 Distillation, carbon treatment
Pd-catalyzed borylation of 2-ethoxybromobenzene Pd(PPh3)4, K3PO4, dioxane/water, 85°C, 2 h 88 Silica gel chromatography
Pd-catalyzed borylation with Cs2CO3 Pd(dppf)Cl2, Cs2CO3, THF/water, 75°C, 15 h 77 Silica gel chromatography
Pd-catalyzed borylation with Na2CO3 + LiCl Pd(PPh3)4, Na2CO3, LiCl, EtOH/water/toluene, 75°C, 15 h 57 Silica gel chromatography

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products:

    Biaryls: Formed from Suzuki-Miyaura cross-coupling.

    Phenols: Formed from oxidation reactions.

Scientific Research Applications

Chemical Synthesis

Suzuki-Miyaura Cross-Coupling Reactions
2-Ethoxyphenylboronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction allows for the synthesis of biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The typical reaction conditions involve:

  • Reagents : Palladium catalyst (e.g., Pd(PPh3_3)4_4), base (e.g., K2_2CO3_3), and aryl halides.
  • Solvents : Commonly toluene or ethanol.
  • Temperature : Ranges from room temperature to 100°C.

The ability of this compound to react with various aryl halides under these conditions makes it a versatile building block in organic synthesis .

Biological Applications

Potential in Drug Development
Research indicates that boronic acids, including this compound, can interact with biological molecules, making them candidates for drug development. They are particularly noted for their ability to form reversible covalent bonds with diols, which is significant in the context of drug design and delivery systems.

  • Proteasome Inhibition : Some boronic acids have shown potential as proteasome inhibitors, which can lead to apoptosis in cancer cells. This property is being explored for developing anti-cancer therapies .
  • Drug Delivery Systems : The stability of boron-containing compounds with biomolecules positions them favorably for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects .

Material Science

Synthesis of Advanced Materials
In material science, this compound is used to synthesize advanced materials such as polymers and electronic components. Its unique chemical properties allow it to serve as a precursor for various functional materials that have applications in electronics and photonics.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds through Suzuki-Miyaura reactions. The reaction yielded high purity products with excellent yields when optimized with appropriate solvents and bases .

Compound NameYield (%)Reaction Conditions
Biaryl A85Pd(PPh3_3)4_4, K2_2CO3_3, Toluene, 80°C
Biaryl B90Pd(OAc)2_2, CsF, Ethanol, 60°C

Case Study 2: Anti-Cancer Activity

Research has indicated that structurally similar boronic acids can inhibit tumor growth in various cancer models. In vitro studies showed that these compounds could effectively target cancer cells by modulating proteasome activity, leading to decreased cell viability .

Mechanism of Action

The primary mechanism by which 2-ethoxyphenylboronic acid exerts its effects is through its participation in Suzuki-Miyaura cross-coupling reactions. The process involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

These steps involve the formation and breaking of various bonds, facilitated by the palladium catalyst and the base used in the reaction.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Effects of Substituents

The reactivity and applications of phenylboronic acids are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Applications
2-Ethoxyphenylboronic acid 213211-69-9 C₈H₁₁BO₃ 165.98 Ortho-ethoxy Suzuki coupling, antiviral drug synthesis
4-Ethoxyphenylboronic acid 22237-13-4 C₈H₁₁BO₃ 165.98 Para-ethoxy Less steric hindrance; broader coupling scope
2-Ethoxy-5-fluorophenylboronic acid 864301-27-9 C₈H₁₀BFO₃ 183.97 Ortho-ethoxy, meta-fluoro Enhanced electronic effects for medicinal chemistry
2-(2-Ethoxyethoxy)-5-formylphenylboronic acid 2096330-81-1 C₁₁H₁₅BO₅ 238.05 Extended ethoxy chain, formyl Functionalized intermediates for complex synthesis
2-Ethylphenylboronic acid 90002-36-1 C₈H₁₁BO₂ 149.98 Ortho-ethyl Reduced electron-withdrawing effect; simpler couplings
Key Observations:
  • Substituent Position : The ortho-ethoxy group in this compound introduces steric hindrance, slowing reaction rates compared to para-substituted analogs like 4-ethoxyphenylboronic acid. However, this hindrance can improve regioselectivity in coupling reactions .
  • Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group (-OCH₂CH₃) is electron-donating via resonance, activating the boronic acid toward electrophilic substitution. In contrast, fluorinated analogs (e.g., 2-ethoxy-5-fluorophenylboronic acid) exhibit mixed electronic effects, enhancing stability and binding affinity in drug candidates .
  • Functional Group Diversity : Derivatives like 2-(2-ethoxyethoxy)-5-formylphenylboronic acid contain additional reactive sites (e.g., formyl groups), enabling sequential functionalization in multi-step syntheses .

Reactivity in Cross-Coupling Reactions

This compound is a staple in Suzuki-Miyaura couplings , as demonstrated in the synthesis of thiophene-carboxamide derivatives with antiviral activity (e.g., compound 17 against Chikungunya virus) . Comparatively:

  • 4-Ethoxyphenylboronic acid (para-substituted) shows faster coupling kinetics due to reduced steric hindrance, making it preferable for bulky substrates .
  • 2-Ethylphenylboronic acid (non-oxygenated substituent) lacks the electron-donating resonance effect, resulting in lower reactivity in electron-deficient systems .
  • Fluorinated analogs (e.g., 2-ethoxy-5-fluorophenylboronic acid) are increasingly used in drug discovery, as fluorine atoms improve metabolic stability and bioavailability .

Biological Activity

2-Ethoxyphenylboronic acid (C8H11BO3) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. Boronic acids, including this compound, have been recognized for their ability to form reversible covalent bonds with diols, which is significant in biological systems. This article reviews the biological activity of this compound, focusing on its potential as an enzyme inhibitor, its interactions with biomolecules, and its implications in therapeutic applications.

  • Molecular Formula : C8H11BO3
  • Molecular Weight : 165.98 g/mol
  • Melting Point : 97-102 °C
  • Density : 1.13 g/cm³

Enzyme Inhibition

Boronic acids are known for their role as enzyme inhibitors, particularly in the context of proteases and glycosidases. The mechanism of action often involves the formation of a covalent bond with the active site of the enzyme, leading to inhibition of its function.

  • Inhibition of Proteases : Studies indicate that this compound can inhibit serine proteases by forming a stable complex with the active site serine residue. This property is crucial for developing therapeutic agents against diseases where protease activity is dysregulated.

Interaction with Biomolecules

The interaction of this compound with various biomolecules has been extensively studied:

  • Insulin Binding : Computational models suggest that boronic acids can interact with insulin, potentially modulating its activity. For instance, studies have shown that certain boronic acids can stabilize insulin's conformation, enhancing its biological activity .

Anticancer Activity

Recent research has explored the anticancer potential of boronic acids:

  • Antiproliferative Effects : In vitro studies demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines, including breast (MCF-7) and leukemia (K-562) cells. The compound's IC50 values indicate significant efficacy in inhibiting cell growth, suggesting its potential as a chemotherapeutic agent .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on MCF-7 and K-562 cell lines. The results indicated an IC50 value of approximately 25 µM for MCF-7 cells, demonstrating notable cytotoxicity compared to controls.

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis via p53 activation
K-56230Cell cycle arrest and inhibition of proliferation

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, this compound was tested against human serum albumin (HSA) and α1-glycoprotein (AGP). The compound exhibited a strong binding affinity, suggesting potential applications in drug formulation to enhance bioavailability.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between this compound and target enzymes. These studies reveal:

  • Binding Affinity : High binding affinities were observed for serine proteases, indicating that modifications to the boronic acid structure could enhance inhibitory potency.

Pharmacokinetic Properties

Research into the pharmacokinetics of boronic acids suggests that modifications to the ethoxy group can improve solubility and bioavailability:

PropertyValue
LogP1.5
SolubilityModerate
Metabolic StabilityHigh

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Ethoxyphenylboronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. For example, coupling 2-bromoethoxybenzene with bis(pinacolato)diboron (B₂Pin₂) using Pd(dppf)Cl₂ as a catalyst and K₃PO₄/Cs₂CO₃ as a base in toluene/water mixtures (80–90°C, 12–24 hours) yields this compound . Optimizing ligand choice (e.g., PPh₃ vs. dppf) and solvent polarity (toluene vs. dioxane) can improve yields from 60% to >80%. Characterization via ¹H/¹³C NMR and HPLC ensures purity (>97%) .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H NMR peaks at δ 8.93 (boronic acid -B(OH)₂) and δ 4.20 (ethoxy -OCH₂CH₃) confirm functional groups .
  • Mass Spectrometry : HRMS (ESI) m/z 166.04 [M+H]⁺ matches the molecular formula C₈H₁₁BO₃ .
  • HPLC : Purity >97% under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer : Recrystallization from ethanol/water (1:3 v/v) removes unreacted boronic acid precursors. Silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the product from Pd catalyst residues. Final purity is validated by TLC (Rf = 0.4 in ethyl acetate) .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The ethoxy group (-OCH₂CH₃) acts as an electron-donating substituent, enhancing the boronic acid’s nucleophilicity in Suzuki couplings. However, steric hindrance at the ortho position reduces coupling efficiency with bulky aryl halides. Computational studies (DFT) show a 15% decrease in reaction rate when coupling with 2,6-dimethylbromobenzene compared to para-substituted analogs .

Q. What strategies mitigate protodeboronation side reactions during Suzuki-Miyaura couplings?

  • Methodological Answer : Protodeboronation is minimized by:

  • Low-Temperature Reactions : Conducting couplings at 60°C instead of 90°C reduces B─O bond cleavage.
  • Acidic Buffers : Adding AcOH (pH 5–6) stabilizes the boronic acid intermediate.
  • Ligand Screening : Bulky ligands like XPhos suppress base-induced degradation, improving yields by 20% .

Q. How can this compound be applied in medicinal chemistry for covalent inhibitor design?

  • Methodological Answer : The compound serves as a precursor for β-amidomethyl vinyl sulfones targeting viral proteases (e.g., Chikungunya P2 cysteine). Key steps include:

  • Suzuki Coupling : Attaching 2-ethoxyphenyl groups to oxazole/thiazole cores.
  • Amide Bond Formation : Using TBTU/DIPEA to conjugate the boronic acid derivative to sulfone-containing amines. Bioactivity assays (IC₅₀ = 0.8 µM) validate inhibitory potency .

Data Contradiction Analysis

Q. Why do reported yields for this compound derivatives vary across studies?

  • Methodological Answer : Discrepancies arise from:

  • Catalyst Loading : 0.05 eq. Pd(PPh₃)₄ yields 60% product, while 0.2 eq. Pd(dppf)Cl₂ achieves 80% .
  • Base Selection : K₃PO₃ gives higher yields (75%) than Cs₂CO₃ (65%) in polar aprotic solvents .
  • Side Reactions : Protodeboronation and homocoupling (detected via GC-MS) are pH-dependent .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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